molecular formula C16H13N5O3 B2899717 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine CAS No. 497063-40-8

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine

Cat. No.: B2899717
CAS No.: 497063-40-8
M. Wt: 323.312
InChI Key: NUAUTTDOZOQTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C16H13N5O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group, a phenoxyphenyl group, and a pyrimidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine typically involves the following steps:

    Phenoxyphenyl Substitution: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the pyrimidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group and phenoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pyrimidine ring provides a scaffold that enhances the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-N4-(4-phenylphenyl)pyrimidine-4,6-diamine: Similar structure but lacks the phenoxy group.

    5-nitro-N4-(4-methoxyphenyl)pyrimidine-4,6-diamine: Similar structure but has a methoxy group instead of a phenoxy group.

    5-nitro-N4-(4-chlorophenyl)pyrimidine-4,6-diamine: Similar structure but has a chloro group instead of a phenoxy group.

Uniqueness

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-nitro-4-N-(4-phenoxyphenyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c17-15-14(21(22)23)16(19-10-18-15)20-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAUTTDOZOQTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.